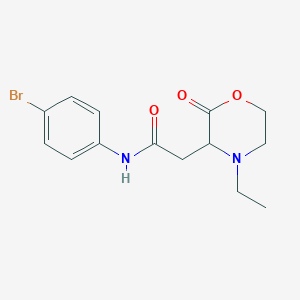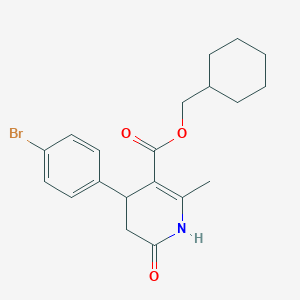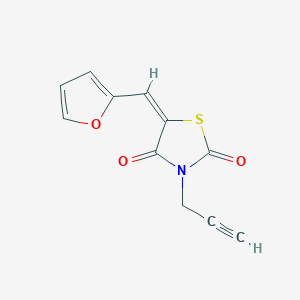![molecular formula C18H17ClFN3O2 B4838042 N-(5-chloro-2-methoxyphenyl)-N'-[2-(5-fluoro-1H-indol-3-yl)ethyl]urea](/img/structure/B4838042.png)
N-(5-chloro-2-methoxyphenyl)-N'-[2-(5-fluoro-1H-indol-3-yl)ethyl]urea
Vue d'ensemble
Description
N-(5-chloro-2-methoxyphenyl)-N'-[2-(5-fluoro-1H-indol-3-yl)ethyl]urea is a chemical compound that has gained significant attention in the field of scientific research. This compound is commonly known as CFI-400945 and is a potent inhibitor of checkpoint kinase 1 (CHK1). CHK1 is a protein that plays a crucial role in the DNA damage response pathway, and its inhibition has been found to be effective in the treatment of cancer.
Mécanisme D'action
CFI-400945 is a selective inhibitor of N-(5-chloro-2-methoxyphenyl)-N'-[2-(5-fluoro-1H-indol-3-yl)ethyl]urea, which is a protein kinase that plays a critical role in the DNA damage response pathway. N-(5-chloro-2-methoxyphenyl)-N'-[2-(5-fluoro-1H-indol-3-yl)ethyl]urea is activated in response to DNA damage and helps to prevent the replication of damaged DNA. Inhibition of N-(5-chloro-2-methoxyphenyl)-N'-[2-(5-fluoro-1H-indol-3-yl)ethyl]urea by CFI-400945 leads to the accumulation of DNA damage and prevents cancer cells from repairing the damage, ultimately leading to cell death.
Biochemical and Physiological Effects:
CFI-400945 has been found to have several biochemical and physiological effects. In preclinical studies, CFI-400945 has been shown to inhibit the growth of cancer cells and sensitize them to DNA-damaging agents. Additionally, CFI-400945 has been found to induce cell cycle arrest and apoptosis in cancer cells. In vivo studies have also shown that CFI-400945 can inhibit tumor growth and increase the efficacy of chemotherapy and radiation therapy.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of using CFI-400945 in lab experiments is its specificity for N-(5-chloro-2-methoxyphenyl)-N'-[2-(5-fluoro-1H-indol-3-yl)ethyl]urea inhibition. This specificity allows for the selective targeting of cancer cells, which can reduce the toxicity of the treatment. Additionally, CFI-400945 has been found to be effective in combination with other DNA-damaging agents, which can increase the efficacy of the treatment.
One limitation of using CFI-400945 in lab experiments is its potential for off-target effects. Although CFI-400945 is selective for N-(5-chloro-2-methoxyphenyl)-N'-[2-(5-fluoro-1H-indol-3-yl)ethyl]urea inhibition, it may also inhibit other kinases, which can lead to unwanted side effects. Additionally, the use of CFI-400945 in clinical trials is still in the early stages, and its long-term safety and efficacy have yet to be fully established.
Orientations Futures
1. Combination therapy: Future studies could investigate the use of CFI-400945 in combination with other targeted therapies to improve treatment efficacy.
2. Biomarker identification: Identification of biomarkers that predict response to CFI-400945 could help to personalize treatment and improve patient outcomes.
3. Resistance mechanisms: Understanding the mechanisms of resistance to CFI-400945 could help to develop strategies to overcome resistance and improve treatment outcomes.
4. Clinical trials: Further clinical trials are needed to evaluate the safety and efficacy of CFI-400945 in cancer patients.
In conclusion, CFI-400945 is a promising compound that has shown potential in the treatment of cancer. Its selective inhibition of N-(5-chloro-2-methoxyphenyl)-N'-[2-(5-fluoro-1H-indol-3-yl)ethyl]urea makes it an attractive candidate for combination therapy with other DNA-damaging agents. However, further research is needed to fully understand its mechanisms of action, identify biomarkers of response, and establish its long-term safety and efficacy.
Applications De Recherche Scientifique
CFI-400945 has been extensively studied for its potential use in cancer therapy. Several preclinical studies have shown that the inhibition of N-(5-chloro-2-methoxyphenyl)-N'-[2-(5-fluoro-1H-indol-3-yl)ethyl]urea by CFI-400945 can sensitize cancer cells to DNA-damaging agents, such as chemotherapy and radiation therapy. This sensitization effect occurs because N-(5-chloro-2-methoxyphenyl)-N'-[2-(5-fluoro-1H-indol-3-yl)ethyl]urea inhibition prevents cancer cells from repairing DNA damage, leading to cell death. The use of CFI-400945 in combination with DNA-damaging agents has shown promising results in preclinical studies and is currently being evaluated in clinical trials.
Propriétés
IUPAC Name |
1-(5-chloro-2-methoxyphenyl)-3-[2-(5-fluoro-1H-indol-3-yl)ethyl]urea | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H17ClFN3O2/c1-25-17-5-2-12(19)8-16(17)23-18(24)21-7-6-11-10-22-15-4-3-13(20)9-14(11)15/h2-5,8-10,22H,6-7H2,1H3,(H2,21,23,24) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XYFGKUFTSRVDQI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)Cl)NC(=O)NCCC2=CNC3=C2C=C(C=C3)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H17ClFN3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
361.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![3-{[(3-{[(2-methylphenyl)amino]carbonyl}-5,6-dihydro-4H-cyclopenta[b]thien-2-yl)amino]carbonyl}bicyclo[2.2.1]hept-5-ene-2-carboxylic acid](/img/structure/B4837968.png)


![N-(4-bromophenyl)-2-[(6-chloro-2-oxo-4-phenyl-1,2-dihydro-3-quinolinyl)thio]acetamide](/img/structure/B4837986.png)

![N-{2-[(2-fluorobenzyl)thio]ethyl}-1-phenylmethanesulfonamide](/img/structure/B4838005.png)
![6-bromo-4-{[4-(4-tert-butylbenzyl)-1-piperazinyl]carbonyl}-2-(3,4-dimethylphenyl)quinoline](/img/structure/B4838012.png)
![7-[2-(2-adamantyl)-2-oxoethoxy]-4-butyl-6-chloro-2H-chromen-2-one](/img/structure/B4838017.png)
![2-{[(2-chloro-4-fluorobenzyl)thio]acetyl}-N-(3-chloro-2-methylphenyl)hydrazinecarbothioamide](/img/structure/B4838030.png)
![4-oxo-4-[(3-phenylpropyl)amino]-2-butenoic acid](/img/structure/B4838034.png)
![N-[2-(cyclohexylthio)ethyl]-2-(2-methoxyphenoxy)acetamide](/img/structure/B4838051.png)

![2-[({4-amino-6-[(2-methoxyphenyl)amino]-1,3,5-triazin-2-yl}methyl)thio]ethanol](/img/structure/B4838066.png)
